molecular formula C29H32ClN3O B157477 4-(5-(2-Chlorophenyl)-4-(4-(dimethylamino)phenyl)-oxazol-2-yl)-N,N-dipropyl-aniline CAS No. 10004-39-4

4-(5-(2-Chlorophenyl)-4-(4-(dimethylamino)phenyl)-oxazol-2-yl)-N,N-dipropyl-aniline

Cat. No.: B157477
CAS No.: 10004-39-4
M. Wt: 474 g/mol
InChI Key: CXUCBMXRZGCJIZ-UHFFFAOYSA-N
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Description

4-(5-(2-Chlorophenyl)-4-(4-(dimethylamino)phenyl)-oxazol-2-yl)-N,N-dipropyl-aniline is a potent and selective inhibitor of the Src family of tyrosine kinases, which are key signaling proteins involved in cell proliferation, differentiation, and survival. This compound has been specifically investigated for its role in modulating osteoclast activity. Research indicates that it potently inhibits bone resorption by suppressing Src kinase signaling in osteoclasts, making it a valuable pharmacological tool for studying bone remodeling, osteoporosis, and cancer-induced osteolysis. Its mechanism involves competitively binding to the ATP-binding site of Src kinase, thereby blocking its phosphorylation activity and downstream signaling cascades. Studies utilizing this inhibitor have been pivotal in elucidating the critical role of c-Src in the bone-resorbing activity of osteoclasts, without affecting their formation, highlighting its utility as a selective probe for dissecting Src-specific pathways. Furthermore, due to the established role of Src kinases in tumor progression and metastasis, particularly in cancers like colon carcinoma, this compound also serves as a relevant chemical entity in oncological research for exploring novel therapeutic strategies. This product is intended for research applications only.

Properties

IUPAC Name

4-[5-(2-chlorophenyl)-2-[4-(dipropylamino)phenyl]-1,3-oxazol-4-yl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32ClN3O/c1-5-19-33(20-6-2)24-17-13-22(14-18-24)29-31-27(21-11-15-23(16-12-21)32(3)4)28(34-29)25-9-7-8-10-26(25)30/h7-18H,5-6,19-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUCBMXRZGCJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C2=NC(=C(O2)C3=CC=CC=C3Cl)C4=CC=C(C=C4)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10142889
Record name 4-(5-(2-Chlorophenyl)-4-(4-(dimethylamino)phenyl)-oxazol-2-yl)-N,N-dipropyl-aniline
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Molecular Weight

474.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10004-39-4
Record name 4-[5-(2-Chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-oxazolyl]-N,N-dipropylbenzenamine
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Record name 4-(5-(2-Chlorophenyl)-4-(4-(dimethylamino)phenyl)-oxazol-2-yl)-N,N-dipropyl-aniline
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Record name 4-(5-(2-Chlorophenyl)-4-(4-(dimethylamino)phenyl)-oxazol-2-yl)-N,N-dipropyl-aniline
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Record name 4-[5-(2-chlorophenyl)-4-[4-(dimethylamino)phenyl]-oxazol-2-yl]-N,N-dipropyl-aniline
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Biological Activity

The compound 4-(5-(2-Chlorophenyl)-4-(4-(dimethylamino)phenyl)-oxazol-2-yl)-N,N-dipropyl-aniline (CAS No. 10004-39-4) is an organic molecule characterized by its oxazole structure and various functional groups, including a chlorophenyl moiety and a dimethylamino group. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula: C29H32ClN3O
  • Molecular Weight: 474.05 g/mol
  • Physical Properties:
    • Melting Point: 124 °C
    • Density: 1.141 g/cm³ (predicted)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its interactions with biological targets such as enzymes and receptors.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer Activity Exhibits significant anti-proliferative effects on cancer cell lines (e.g., MCF-7, A549) with IC50 values ranging from 3.0 µM to 22.54 µM.
Cholinesterase Inhibition Potential inhibitor of acetylcholinesterase (AChE), indicating possible use in neurodegenerative diseases.
Enzyme Interaction Modulates activity of specific enzymes, potentially influencing metabolic pathways.

The mechanism through which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and modulation of receptor activity. The oxazole ring and the attached aromatic groups facilitate binding to target sites, leading to altered enzymatic activities.

  • Enzyme Inhibition: The compound has been shown to inhibit cholinesterase activity, which is crucial for neurotransmitter regulation in the nervous system.
  • Cell Proliferation Inhibition: Studies indicate that it can significantly inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of various derivatives, the compound demonstrated:

  • IC50 values against MCF-7 breast cancer cells at approximately 22.54 µM .
  • Enhanced efficacy compared to standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development in cancer therapy.

Case Study 2: Cholinesterase Inhibition

Another study focused on the compound's ability to inhibit acetylcholinesterase:

  • The results showed promising inhibition rates comparable to known inhibitors such as donepezil.
  • This suggests potential therapeutic applications in treating Alzheimer's disease and other cognitive disorders.

Research Findings

Recent research has highlighted several aspects of the biological activity of this compound:

  • Structure-Activity Relationship (SAR): Modifications in the chemical structure significantly influence biological activity, particularly regarding lipophilicity and electron density, which enhance binding affinity to target sites.
  • Pharmacokinetics: Studies utilizing HPLC methods have facilitated understanding the compound's behavior in biological systems, aiding in optimizing dosage forms for therapeutic use.

Scientific Research Applications

Analytical Applications

One of the primary applications of this compound is in analytical chemistry, particularly in the separation and analysis using High-Performance Liquid Chromatography (HPLC). The compound can be effectively analyzed using reverse-phase HPLC methods, which are scalable and suitable for isolating impurities during preparative separation processes. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility .

Table 1: HPLC Method Characteristics

ParameterDetails
Column TypeNewcrom R1 HPLC column
Mobile PhaseAcetonitrile + Water + Phosphoric Acid
Alternative for MSFormic Acid
Particle Size3 µm for fast UPLC applications

Pharmacological Applications

The compound's structural characteristics suggest potential applications in pharmacology, particularly as a drug candidate or a research tool in drug discovery. Its lipophilicity may enhance membrane permeability, making it a candidate for studies related to drug absorption and distribution.

Case Study: Anticancer Activity

Research has indicated that compounds similar to 4-(5-(2-Chlorophenyl)-4-(4-(dimethylamino)phenyl)-oxazol-2-yl)-N,N-dipropyl-aniline exhibit anticancer properties. For instance, derivatives of oxazole have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Material Science Applications

Beyond pharmacology, the compound's unique structure may lend itself to applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The presence of the oxazole ring can contribute to the electronic properties required for such applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis with structurally analogous compounds reveals key differences in heterocyclic cores, substituents, and physicochemical properties. Below is a detailed comparison:

Property Target Compound N,N-Dimethyl-4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline 5-(4-Chlorophenyl)-N-[2-(3-Fluoroanilino)-2-oxoethyl]-N-methylfuran-2-carboxamide
Core Heterocycle Oxazole 1,3,4-Oxadiazole Furan
Substituents 2-Chlorophenyl, 4-(dimethylamino)phenyl Phenyl 4-Chlorophenyl, 3-fluoroanilino
Amino Group N,N-Dipropyl-aniline N,N-Dimethyl-aniline N-Methyl, 2-oxoethyl
Molecular Weight (g/mol) 430.97 265.31 Not Provided
LogP Not reported 3.47 Not reported
Key Features High lipophilicity due to dipropyl chains Moderate lipophilicity, compact structure Polar carboxamide group, halogenated substituents

Functional Implications

Oxadiazoles (e.g., ) are often used to improve metabolic stability but may reduce solubility compared to oxazoles.

Substituent Effects: The 2-chlorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which could modulate binding affinity in biological systems.

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis likely involves multi-step coupling reactions (e.g., Hantzsch oxazole synthesis), similar to methods for oxadiazole derivatives .
  • Gaps in Data: No experimental LogP, solubility, or bioactivity data are available for the target compound, limiting direct functional comparisons.

Preparation Methods

Ullmann-Type Coupling for Biaryl Bond Formation

A copper-catalyzed coupling between 2-bromo-5-(2-chlorophenyl)-4-(4-(dimethylamino)phenyl)oxazole and N,N-dipropylaniline achieves direct aryl-aryl linkage. This method, adapted from protocols in, uses:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Base : K₃PO₄

  • Solvent : Dimethylformamide (DMF)

  • Yield : 55–60%

The reaction proceeds via a radical mechanism, with the copper catalyst mediating single-electron transfers to facilitate C–C bond formation.

Suzuki-Miyaura Cross-Coupling

For enhanced regioselectivity, a palladium-catalyzed Suzuki coupling pairs 2-bromooxazole derivatives with 4-(dipropylamino)phenylboronic acid. Key conditions include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Na₂CO₃

  • Solvent : Toluene/EtOH (3:1)

  • Temperature : 90°C

  • Yield : 70–75%

This method avoids competing side reactions observed in Ullmann couplings, though boronic acid synthesis requires protecting the aniline’s amine group prior to borylation.

Protecting Group Strategies for Aniline Derivatives

N,N-Dipropylaniline’s reactivity necessitates protection during oxazole functionalization. A trimethylacetyl chloride-mediated protection, as described in, involves:

  • Protection : Treating N,N-dipropylaniline with trimethylacetyl chloride in DCM/triethylamine (TEA) to form N-(4-(dipropylamino)phenyl)-2,2-dimethylpropanamide.

  • Deprotection : Hydrolysis with aqueous HCl/EtOH post-coupling.

Advantages :

  • Prevents undesired Schiff base formation during cyclization.

  • Compatibility with acidic/basic reaction conditions.

Alternative Oxazole Assembly via Hantzsch Synthesis

The Hantzsch method offers a divergent route using α-haloketones and amides. For example:

  • α-Haloketone : 2-Bromo-1-(2-chlorophenyl)ethanone

  • Amide : 4-(Dimethylamino)benzamide

Reaction in ethanol at reflux yields the oxazole core, though regiochemical outcomes vary depending on substituent electronic effects.

Industrial-Scale Production and Optimization

  • Catalyst Recycling : Pd/C recovery systems reduce metal waste.

  • Solvent Selection : Switching from DMF to cyclopentyl methyl ether (CPME) improves environmental metrics.

  • Purity Control : HPLC monitoring (C18 column, acetonitrile/water gradient) ensures ≥99% purity.

Challenges and Limitations

  • Regioselectivity : Competing substitution patterns during cyclization require precise stoichiometric control.

  • Boronic Acid Stability : 4-(Dipropylamino)phenylboronic acid exhibits limited shelf life, necessitating in situ generation.

  • Scale-Up Risks : Exothermic reactions during acid chloride formation demand rigorous temperature control .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(5-(2-Chlorophenyl)-4-(4-(dimethylamino)phenyl)-oxazol-2-yl)-N,N-dipropyl-aniline?

  • Methodology : The synthesis typically involves sequential nucleophilic aromatic substitution (SNAr) and oxazole ring formation. For example, nitroso intermediates (e.g., nitrosoanilines) can serve as precursors for oxazole derivatives, as demonstrated in analogous compounds . Key steps include:

  • Optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance oxazole cyclization.
  • Purification via recrystallization or column chromatography to isolate the target compound.
  • Validation using high-resolution mass spectrometry (HRMS) to confirm molecular mass (e.g., <1 ppm error between calculated and observed values) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology : Multimodal spectroscopic and crystallographic analysis:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and aliphatic chains (δ 0.5–3.0 ppm) to verify substituent positions .
  • X-ray crystallography : Resolve bond angles (e.g., N–C–O angles ≈112–119°) and dihedral angles to confirm planar oxazole and aniline moieties .
  • Mass spectrometry (MS) : Match fragmentation patterns with predicted pathways (e.g., loss of propyl groups or chlorophenyl fragments) .

Q. What stability challenges arise during storage or handling of this compound?

  • Methodology : Stability assessments under controlled conditions:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., >200°C indicates thermal stability).
  • Light sensitivity testing : Monitor UV-vis absorption changes under prolonged light exposure to detect photodegradation.
  • Hygroscopicity tests : Measure mass changes in humid environments to assess moisture sensitivity .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. crystallography) be resolved for this compound?

  • Methodology : Cross-validation using complementary techniques:

  • Dynamic NMR : Identify conformational flexibility (e.g., rotation of dipropylamine groups) causing peak splitting .
  • Density Functional Theory (DFT) : Simulate NMR chemical shifts and compare with experimental data to resolve ambiguities .
  • Single-crystal analysis : Resolve spatial arrangements (e.g., steric hindrance from 2-chlorophenyl groups) that may affect solution-phase spectroscopy .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodology : Adapt methodologies from environmental chemistry frameworks:

  • Partition coefficient (Log P) determination : Use shake-flask or HPLC methods to predict bioaccumulation potential.
  • Photolysis studies : Exclude aqueous solutions to UV light and track degradation via LC-MS .
  • Ecotoxicology assays : Use model organisms (e.g., Daphnia magna) to assess acute toxicity, referencing standardized protocols .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

  • Methodology : Comparative molecular docking and synthesis of analogs:

  • Docking simulations : Map interactions between the oxazole core and target proteins (e.g., kinase domains).
  • Analog synthesis : Modify substituents (e.g., dimethylamino to diethylamino) and compare bioactivity in enzyme inhibition assays .

Q. What strategies mitigate synthetic byproducts in large-scale reactions?

  • Methodology : Process optimization informed by kinetic studies:

  • Reaction monitoring : Use in situ FTIR or HPLC to detect intermediates and optimize reaction time.
  • Catalyst screening : Test transition metals (e.g., Ni or Pd) to enhance regioselectivity during oxazole formation .

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